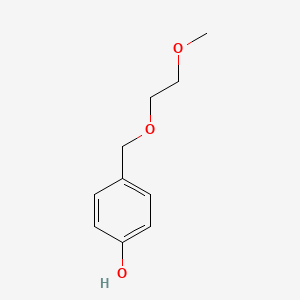















|
REACTION_CXSMILES
|
Br[C:2]1[CH:13]=[CH:12][C:5]([CH2:6][O:7][CH2:8][CH2:9][O:10][CH3:11])=[CH:4][CH:3]=1.[Mg].II.C[O:18]B(OC)OC.OO>O1CCCC1.O.C(O)(=O)C>[OH:18][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][O:7][CH2:8][CH2:9][O:10][CH3:11])=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
9.36 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(COCCOC)C=C1
|
|
Name
|
|
|
Quantity
|
2.74 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(COCCOC)C=C1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
11.74 g
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
11.77 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated until an exothermic reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature of the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for a further 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
TEMPERATURE
|
|
Details
|
whilst maintaining the temperature below -5° C
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
whilst maintaining the temperature below 0° C
|
|
Type
|
WASH
|
|
Details
|
washed successively with saturated ammonium sulphate
|
|
Type
|
ADDITION
|
|
Details
|
containing ferrous ammonium sulphate until the aqueous layer no longer turned brown
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ether (100 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted into IM aqueous sodium hydroxide (50 ml×3)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous extract
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (3×50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was further purified by flash chromatography on silica gel using 10% ethyl acetate in toluene as eluent
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(COCCOC)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 139.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |